An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-hydroxybenzaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Bromo-5-hydroxybenzaldehyde is a key aromatic halogenated aldehyde with significant applications as a reactant in the synthesis of various pharmaceutical agents. Its utility in the development of PDE4 inhibitors, Bcl-XL inhibitors, and agents for prostate cancer cell growth inhibition underscores the importance of a thorough understanding of its physicochemical characteristics.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-5-hydroxybenzaldehyde, detailed experimental protocols for their determination, and a visualization of its primary synthetic routes.
Core Physicochemical Properties
The fundamental physical and chemical properties of 2-Bromo-5-hydroxybenzaldehyde are summarized below. These values are critical for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrO₂ | [3][4] |
| Molecular Weight | 201.02 g/mol | [4][5][6] |
| Appearance | Pale Grey to White to Light Brown Solid/Powder | [1][7][8] |
| Melting Point | 130-135 °C | [1][3][4][9][10] |
| Boiling Point | 286.7 ± 20.0 °C (Predicted) | [1][2][3][9][10] |
| Density | 1.737 ± 0.06 g/cm³ (Predicted) | [1][2][9][10] |
| pKa | 8.67 ± 0.18 (Predicted) | [10] |
| Flash Point | 127.2 °C | [2] |
| Vapor Pressure | 0.00151 mmHg at 25°C | [2] |
Solubility Profile
The solubility of a compound is a critical parameter for its use in various reaction conditions and for formulation development.
| Solvent | Solubility | Source(s) |
| Chloroform | Soluble | [1][2][3][9][10] |
| Dichloromethane (B109758) | Soluble | [1][2][3][9][10] |
| Ethyl Acetate (B1210297) | Soluble | [1][2][3][9][10] |
| DMSO | 100 mg/mL (497.46 mM) | [11] |
| Methanol | Soluble | [7] |
Spectral Data
Spectral data is essential for the structural confirmation and purity assessment of 2-Bromo-5-hydroxybenzaldehyde.
| Technique | Data Reference |
| ¹H NMR | Consistent with structure.[5][8] A peak at 10.30 ppm (s, CHO) and 7.50 ppm (d, J=8.7 Hz, Aryl-CH) in CDCl₃ have been reported.[5] |
| ¹³C NMR | Data available.[6][12] |
| Mass Spectrometry | Data available.[6][12] |
| Infrared (IR) Spectroscopy | Data available.[6][12] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of 2-Bromo-5-hydroxybenzaldehyde are provided below.
Synthesis of 2-Bromo-5-hydroxybenzaldehyde
Two primary synthetic routes are commonly employed.
Method 1: Regioselective Bromination of 3-Hydroxybenzaldehyde (B18108) [5]
This method involves the direct bromination of 3-hydroxybenzaldehyde.
-
Materials: 3-hydroxybenzaldehyde, Dichloromethane (CH₂Cl₂), Bromine, n-heptane.
-
Procedure:
-
Suspend 3-hydroxybenzaldehyde (120 g, 0.98 mol) in 2400 mL of dichloromethane in a 5 L four-necked, round-bottomed flask equipped with an overhead stirrer, temperature probe, dosing funnel, and condenser.[1][13]
-
Heat the mixture to 35-40 °C to achieve complete dissolution.[1][13]
-
Slowly add Bromine (52 mL, 1.0 mol) dropwise, maintaining the reaction temperature between 35-38 °C.[1][13]
-
After the addition is complete, stir the reaction mixture at 35 °C overnight.[1][13]
-
Slowly cool the mixture to -5 to 0 °C over 2 hours and continue stirring for an additional hour.[1][13]
-
Wash the filter cake with a cold 1:1 mixture of n-heptane/dichloromethane (400 mL).[1][13]
-
Dry the resulting solid under vacuum at room temperature to yield 2-Bromo-5-hydroxybenzaldehyde (Typical yield: ~63%).[1][13]
-
Method 2: Demethylation of 2-Bromo-5-methoxybenzaldehyde (B1267466) [5]
This alternative route offers a higher yield.
-
Materials: 2-Bromo-5-methoxybenzaldehyde, Boron tribromide (BBr₃) in Dichloromethane (DCM), Ethyl Acetate (EtOAc), Water, Magnesium Sulfate (MgSO₄).
-
Procedure:
-
To a mixture of 2-bromo-5-methoxybenzaldehyde (2.0 g, 9.3 mmol) in dichloromethane (10 mL), slowly add boron tribromide (2M in DCM; 4.65 mL, 9.3 mmol) at 0 °C.[13]
-
Allow the reaction to warm to 25 °C and stir for 3 hours.[13]
-
Quench the reaction by adding water (10 mL) at 0 °C.[13]
-
Extract the product with ethyl acetate (50 mL).[13]
-
Wash the organic layer with water (2 x 50 mL) and brine (50 mL).[13]
-
Dry the organic layer over MgSO₄ and concentrate.[13]
-
Purify the residue by flash column chromatography (petroleum ether) to afford 2-bromo-5-hydroxybenzaldehyde as a colorless oil (Typical yield: ~91%).[13]
-
Determination of Melting Point
The melting point is a crucial indicator of purity.[14] A narrow melting range of 1-2 °C is characteristic of a pure substance.[15]
-
Apparatus: Melting point apparatus (e.g., DigiMelt or Mel-Temp), capillary tubes.[15][16]
-
Procedure:
-
Place a small quantity of the dry, solid 2-Bromo-5-hydroxybenzaldehyde into a capillary tube, ensuring the sample is packed to a height of about 2-3 mm.[15][16]
-
Compact the solid at the bottom (sealed end) of the tube by tapping or dropping it through a long glass tube.[17]
-
Place the capillary tube into the heating block of the melting point apparatus.[16]
-
If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a preliminary range.[16]
-
For an accurate measurement, start heating at a slow ramp rate (1-2 °C/min) beginning at a temperature approximately 15-20 °C below the expected melting point.[16][17]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[17]
-
Determination of Solubility
A qualitative and semi-quantitative assessment of solubility can be performed as follows.
-
Materials: 2-Bromo-5-hydroxybenzaldehyde, selected solvents (e.g., water, chloroform, ethyl acetate), test tubes, spatula, vortex mixer.
-
Procedure:
-
Place a small, pre-weighed amount of the compound (e.g., 25 mg) into a small test tube.[18]
-
Add a measured volume of the chosen solvent (e.g., 0.75 mL) in small portions.[18]
-
After each addition, vigorously shake or vortex the test tube to facilitate dissolution.[18]
-
Observe if the solid dissolves completely. Continue adding solvent in measured increments until dissolution is achieved or until a significant volume has been added, indicating poor solubility.
-
The temperature should be kept constant and recorded, as it significantly influences solubility.[19]
-
Synthetic Pathways Overview
The following diagram illustrates the two primary experimental workflows for the synthesis of 2-Bromo-5-hydroxybenzaldehyde.
References
- 1. 2-BROMO-5-HYDROXYBENZALDEHYDE | 2973-80-0 [chemicalbook.com]
- 2. lifechempharma.com [lifechempharma.com]
- 3. 2-BROMO-5-HYDROXYBENZALDEHYDE CAS#: 2973-80-0 [m.chemicalbook.com]
- 4. 2-Bromo-5-hydroxybenzaldehyde 95 2973-80-0 [sigmaaldrich.com]
- 5. 2-Bromo-5-hydroxybenzaldehyde | 2973-80-0 | Benchchem [benchchem.com]
- 6. 2-Bromo-5-hydroxybenzaldehyde | C7H5BrO2 | CID 387179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Bromo-5-hydroxybenzaldehyde 2973-80-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. 2973-80-0 CAS MSDS (2-BROMO-5-HYDROXYBENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. jnfuturechemical.com [jnfuturechemical.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 2-BROMO-5-HYDROXYBENZALDEHYDE(2973-80-0) 1H NMR spectrum [chemicalbook.com]
- 13. 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 14. pennwest.edu [pennwest.edu]
- 15. Determination of Melting Point [wiredchemist.com]
- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
